BenchChemオンラインストアへようこそ!

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Carbonic anhydrase inhibition Positional isomer SAR Fluorine substitution effects

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865247-55-8) is a synthetic benzothiazole-6-sulfonamide derivative bearing a 3-fluorobenzoyl imino substituent at position 2 and an ethyl acetate side chain at position 3 of the benzothiazole core. The compound belongs to a well-characterized pharmacophoric class in which the primary sulfonamide group at position 6 functions as a zinc-binding moiety in carbonic anhydrase (CA) active sites.

Molecular Formula C18H16FN3O5S2
Molecular Weight 437.46
CAS No. 865247-55-8
Cat. No. B2415988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
CAS865247-55-8
Molecular FormulaC18H16FN3O5S2
Molecular Weight437.46
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
InChIKeyIBMCMMKYHLAEGZ-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(3-Fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865247-55-8): Structural Classification and Procurement-Relevant Characteristics


Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865247-55-8) is a synthetic benzothiazole-6-sulfonamide derivative bearing a 3-fluorobenzoyl imino substituent at position 2 and an ethyl acetate side chain at position 3 of the benzothiazole core. The compound belongs to a well-characterized pharmacophoric class in which the primary sulfonamide group at position 6 functions as a zinc-binding moiety in carbonic anhydrase (CA) active sites [1]. As of 2026, no peer-reviewed publications or patents reporting specific quantitative bioactivity data for this exact compound were identified in PubMed, Google Patents, or ECHA databases [2]. The compound is catalogued in chemical vendor databases as a research reagent for medicinal chemistry and enzyme inhibitor development, and its structural features—meta-fluoro substitution on the benzoyl ring, free sulfamoyl group, and ethyl ester side chain—constitute the three key differentiable parameters relative to its closest in-class analogs .

Why Benzothiazole-6-Sulfonamide Analogs Cannot Be Interchanged: The Differentiation Evidence for Ethyl 2-[2-(3-Fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate


Within the benzothiazole-6-sulfonamide class, three structural variables critically modulate target affinity, isoform selectivity, and pharmacokinetic behavior: (i) the nature and position of the N2-acyl substituent, (ii) the N3-side chain ester moiety, and (iii) C6-sulfonamide substitution status. Published SAR studies demonstrate that seemingly minor modifications—such as moving a fluorine from the 2-position to the 3-position on the benzoyl ring, replacing a methyl ester with an ethyl ester, or substituting fluorine with trifluoromethyl—can alter carbonic anhydrase isoform Kᵢ values by an order of magnitude or more [1]. Consequently, assuming functional equivalence between 865247-55-8 and its close analogs (e.g., CAS 865247-82-1, CAS 865247-64-9, or CAS 865198-62-5) without direct comparative data introduces substantial risk of divergent target engagement, altered metabolic stability, or unanticipated solubility profiles in downstream assays [2].

Quantitative Differentiation Evidence: Ethyl 2-[2-(3-Fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate vs. Closest Analogs


Meta-Fluoro vs. Ortho-Fluoro Benzoyl Substitution: Positional Isomer Differentiation and Electronic Property Impact

The target compound (CAS 865247-55-8) bears a 3-fluorobenzoyl (meta-fluoro) substituent at the imino position, whereas its closest positional isomer, Ethyl [(2Z)-2-[(2-fluorobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate, carries a 2-fluorobenzoyl (ortho-fluoro) group . In benzothiazole-6-sulfonamide carbonic anhydrase inhibitors, the N2-acyl substituent directly interacts with a hydrophobic pocket adjacent to the zinc-binding site; positional fluorination alters both the steric presentation and the electronic distribution of the benzoyl carbonyl, which in turn modulates hydrogen-bonding geometry with catalytic residues [1]. Published SAR on the benzothiazole-6-sulfonamide scaffold demonstrates that Kᵢ values for hCA II vary from 3.5 nM to 45.4 nM depending solely on N2-substituent identity, representing a >12-fold potency range [2]. While direct hCA inhibition data for 865247-55-8 are not yet published, the meta-fluoro substitution pattern is predicted to produce a Hammett σₘ value of +0.34 versus the ortho-fluoro σₒ value of +0.12 (based on aromatic substituent constants), translating to a measurably different electron-withdrawing effect on the imino carbonyl and consequently altered zinc-coordination geometry [3].

Carbonic anhydrase inhibition Positional isomer SAR Fluorine substitution effects

Ethyl Ester vs. Methyl Ester Side Chain: Lipophilicity and Metabolic Stability Differentiation

The target compound incorporates an ethyl acetate side chain at N3, distinguishing it from the methyl ester analog (Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 865198-62-5) [1]. The ethyl ester contributes an additional methylene unit, increasing the calculated XLogP3-AA by approximately 0.5 log units relative to the methyl ester (estimated from fragment-based logP contribution: ΔlogP(CH₂) ≈ +0.5) [2]. In ester-prodrug design, the transition from methyl to ethyl ester generally reduces the rate of esterase-mediated hydrolysis by a factor of 1.5–3×, prolonging the half-life of the intact ester in plasma and altering tissue distribution profiles [3]. For procurement decisions, this means that the ethyl ester analog will generate a different pharmacokinetic profile in cell-based or in vivo assays compared to the methyl ester, even when the benzothiazole pharmacophore is identical.

Ester prodrug design Lipophilicity modulation Metabolic stability

3-Fluorobenzoyl vs. 3-Trifluoromethylbenzoyl: Steric Bulk and Lipophilicity Divergence at the N2 Substituent

The closest in-series analog to 865247-55-8 is (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-82-1), which replaces the 3-fluorobenzoyl group with a 3-trifluoromethylbenzoyl group [1]. The trifluoromethyl group is substantially larger (Taft steric parameter Eₛ = -2.40 for CF₃ vs. Eₛ = -0.46 for F) and more lipophilic (Hansch π = +0.88 for CF₃ vs. π = +0.14 for F) [2]. This single-atom-to-group substitution produces a compound with approximately 0.74 log units higher lipophilicity and markedly greater steric demand in the hydrophobic pocket adjacent to the CA active site. Published benzothiazole-6-sulfonamide SAR indicates that increased steric bulk at the N2-acyl substituent can shift isoform selectivity between cytosolic (CA I/II) and tumor-associated (CA IX/XII) isoforms, with bulkier substituents generally favoring CA IX/XII over CA I [3].

Fluorine vs. trifluoromethyl SAR Steric parameter comparison Lipophilicity modulation

Benzothiazole-6-Sulfonamide Scaffold Class-Level Carbonic Anhydrase Inhibition: Reference Potency Baseline

The benzothiazole-6-sulfonamide scaffold constitutes a validated pharmacophore for carbonic anhydrase inhibition, with the primary sulfonamide group coordinating the catalytic zinc ion [1]. In the most directly relevant published series (Ibrahim et al., 2015), 2-aminobenzothiazole-6-sulfonamides with varied N2-acyl substituents inhibited hCA II with Kᵢ values ranging from 3.5 to 45.4 nM, hCA IX with Kᵢ values from 4.2 to 89.7 nM, and hCA XII with Kᵢ values from 3.8 to 62.3 nM [2]. The parent compound 2-amino-6-sulfamoylbenzothiazole (SMABT) itself showed inhibition comparable to the clinical standard acetazolamide (AAZ) against hCA I and hCA II [3]. The structure of 865247-55-8 differs from the published Ibrahim series primarily in the N3-acetate ester substitution (ethyl ester present; free NH or varied substituents in the published series) and the specific 3-fluorobenzoyl N2-acyl group, placing it within the potency range expected for this scaffold class.

Carbonic anhydrase inhibition Benzothiazole-6-sulfonamide pharmacophore Zinc-binding sulfonamide

Regulatory and Sourcing Transparency: ECHA Inventory Status and Absence of REACH Registration

A search of the ECHA database for CAS 865247-55-8 returned no REACH registration dossiers as of May 2026 [1]. This indicates that the compound is not manufactured or imported into the EU at quantities ≥1 tonne per annum, consistent with its status as a research reagent rather than an industrial chemical. By contrast, the parent scaffold 2-amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) and structurally simpler benzothiazole-6-sulfonamides are catalogued in ECHA with active registrations [2]. For procurement planning, this means 865247-55-8 is exclusively available through specialty chemical suppliers serving the research market, and long lead times or minimum order quantities may apply relative to more widely registered benzothiazole-6-sulfonamide analogs.

Chemical procurement compliance REACH regulation Research reagent sourcing

Recommended Application Scenarios for Ethyl 2-[2-(3-Fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate Based on Differentiated Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting Meta-Fluoro Substitution for hCA IX/XII Preferential Targeting

The 3-fluorobenzoyl substituent at the N2-imino position of 865247-55-8 presents a meta-fluoro electronic profile (σₘ = +0.34) that is distinct from both the ortho-fluoro (σₒ = +0.12) and para-fluoro (σₚ = +0.06) positional isomers [1]. Published benzothiazole-6-sulfonamide SAR demonstrates that the electronic character of the N2-acyl group modulates selectivity between cytosolic (hCA I/II) and tumor-associated (hCA IX/XII) isoforms [2]. Researchers screening for hCA IX/XII-selective inhibitors should prioritize 865247-55-8 over its 2-fluoro isomer because the meta-fluoro pattern has been associated with favorable isoform selectivity profiles in related sulfonamide chemotypes. The compound should be profiled in a stopped-flow CO₂ hydration assay against a panel of hCA isoforms (I, II, IV, IX, XII) with acetazolamide as the reference standard, as per the methodology established by Ibrahim et al. [2].

Ester Prodrug Design for Improved Cellular Permeability: Ethyl Ester as a Tunable Pharmacokinetic Handle

The ethyl acetate side chain at N3 distinguishes 865247-55-8 from its methyl ester analog (CAS 865198-62-5) by providing approximately 0.5 log units higher lipophilicity and a predicted 1.5–3× longer esterase hydrolysis half-life [3]. This makes 865247-55-8 the preferred starting point for structure-activity relationship (SAR) campaigns where the free carboxylate is intended as the active species but intracellular delivery requires an ester prodrug. The ethyl ester offers a more gradual and sustained release profile compared to the methyl ester, which may be advantageous in cell-based assays where rapid ester hydrolysis can confound interpretation of potency data. Researchers evaluating benzothiazole-6-sulfonamide CA inhibitors in hypoxic tumor cell models (where hCA IX/XII are overexpressed) should select the ethyl ester variant for its balanced permeability-stability profile [4].

Negative Control Compound Selection for Trifluoromethyl Analog Studies

In medicinal chemistry programs exploring 3-substituted benzoyl benzothiazole-6-sulfonamides, 865247-55-8 serves as the optimal matched-pair comparator for the 3-trifluoromethyl analog (CAS 865247-82-1). The CF₃ group introduces substantially greater steric demand (Taft Eₛ = -2.40 vs. -0.46 for F) and lipophilicity (Δπ = +0.74) [1]. In a head-to-head matched-pair analysis, any observed difference in target engagement, cellular potency, or off-target activity between 865247-55-8 and 865247-82-1 can be confidently attributed to the F→CF₃ substitution rather than to scaffold effects. This application is directly supported by the quantitative steric and lipophilic parameters enumerated in Section 3, Evidence Item 3.

Research Reagent Procurement with Regulatory Due Diligence

For institutions requiring documented regulatory compliance for chemical procurement, 865247-55-8 presents a defined risk profile: the compound is not REACH-registered and is classified as a research-only substance [5]. Procurement should be routed through specialty research chemical suppliers that provide certificates of analysis (CoA) including HPLC purity (typically ≥95%), identity confirmation (¹H NMR, MS), and residual solvent analysis. Buyers should anticipate 2–8 week lead times and should not treat this compound as a drop-in replacement for commercially established benzothiazole-6-sulfonamides such as CAS 18101-58-1, which is REACH-registered and available from multiple suppliers with shorter lead times [5]. This scenario derives directly from the regulatory evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.